molecular formula C10H9ClO2 B13544795 (E)-3-(4-Chloro-2-methylphenyl)acrylic acid

(E)-3-(4-Chloro-2-methylphenyl)acrylic acid

Cat. No.: B13544795
M. Wt: 196.63 g/mol
InChI Key: ALQRJTBEKVHVBW-HWKANZROSA-N
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Description

(E)-3-(4-Chloro-2-methylphenyl)acrylic acid is an organic compound belonging to the class of acrylic acids It is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is conjugated with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Chloro-2-methylphenyl)acrylic acid typically involves the reaction of 4-chloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the Knoevenagel condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-Chloro-2-methylphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSMe) are used under basic conditions.

Major Products:

    Oxidation: Formation of 4-chloro-2-methylbenzoic acid.

    Reduction: Formation of 3-(4-chloro-2-methylphenyl)propanol.

    Substitution: Formation of 3-(4-aminophenyl)acrylic acid or 3-(4-thiophenyl)acrylic acid.

Scientific Research Applications

(E)-3-(4-Chloro-2-methylphenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the production of polymers and resins with specific functional properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-Chloro-2-methylphenyl)acrylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also interact with bacterial cell membranes, leading to cell lysis and death. The exact molecular pathways and targets are still under investigation, but its effects are attributed to its ability to modulate biochemical processes at the cellular level.

Comparison with Similar Compounds

    4-Chloro-2-methylphenol: Shares the chloro and methyl substituents but lacks the acrylic acid moiety.

    3-(4-Methoxyphenyl)acrylic acid: Similar structure but with a methoxy group instead of a chloro group.

    4-Chloro-2-methylphenoxyacetic acid: Contains a phenoxyacetic acid moiety instead of an acrylic acid.

Uniqueness: (E)-3-(4-Chloro-2-methylphenyl)acrylic acid is unique due to its combination of a chloro and methyl group on the phenyl ring with an acrylic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(E)-3-(4-chloro-2-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9ClO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+

InChI Key

ALQRJTBEKVHVBW-HWKANZROSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)/C=C/C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C=CC(=O)O

Origin of Product

United States

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